4-Phenylpyridin-3-amine dihydrochloride
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Overview
Description
4-Phenylpyridin-3-amine dihydrochloride is a heterocyclic compound with the molecular formula C11H12Cl2N2 and a molecular weight of 243.13 g/mol . This compound is a derivative of pyridine, a six-membered ring containing one nitrogen atom. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpyridine with ammonia or amines in the presence of a catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Phenylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Phenylpyridin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Phenylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Piperazine derivatives: Known for their wide range of pharmaceutical applications, including as antihistamines and antipsychotics.
Uniqueness
4-Phenylpyridin-3-amine dihydrochloride is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its ability to undergo various modifications makes it a valuable compound in research and industrial settings .
Properties
IUPAC Name |
4-phenylpyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9;;/h1-8H,12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPHLKHRXAWIEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696139 |
Source
|
Record name | 4-Phenylpyridin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165387-82-6 |
Source
|
Record name | 4-Phenylpyridin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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